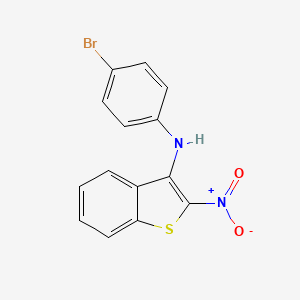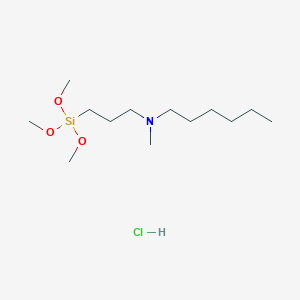
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is an organic compound characterized by a cyclobutene ring substituted with a benzylidene group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene typically involves the cyclobutenylation of benzene derivatives. One common method is the transition-metal-free strategy, which allows for the synthesis under mild conditions. This involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and other organic synthesis techniques can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene: Similar in structure but lacks the cyclobutene ring.
Cyclobutylbenzene: Contains a cyclobutane ring instead of a cyclobutene ring.
Benzylideneacetone: Contains a benzylidene group but differs in the rest of the structure.
Uniqueness
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is unique due to its combination of a cyclobutene ring with a benzylidene group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
138943-08-5 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
(4-benzylidene-2-methylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-17(13-15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
Clé InChI |
POENKZQNADRLTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
